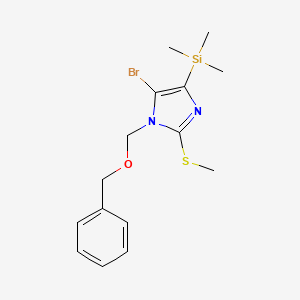![molecular formula C12H18N2O B13106325 4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes an ethoxy group at the 4th position and two methyl groups at the 6th and 8th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Ethoxy-6,8-dimethyl-2H-pyrido[1,2-a]pyrimidine: Lacks the dihydro component.
6,8-Dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine: Lacks the ethoxy group.
4-Ethoxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine: Lacks the methyl groups.
Uniqueness
4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine is unique due to the specific combination of ethoxy and methyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
4-ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H18N2O/c1-4-15-12-5-6-13-11-8-9(2)7-10(3)14(11)12/h7-8,12H,4-6H2,1-3H3 |
InChIキー |
JNGKSDRHDBNYNW-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCN=C2N1C(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


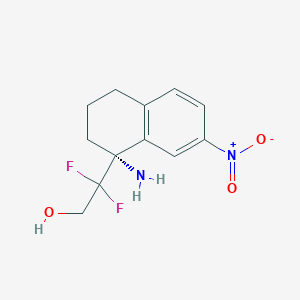
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)


![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
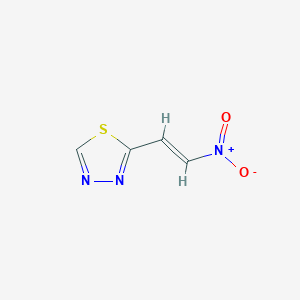
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
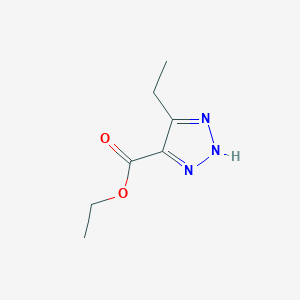
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
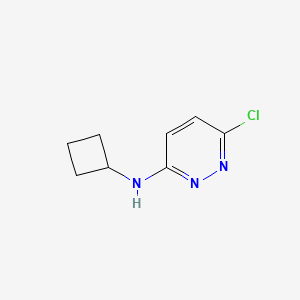
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)


